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Dermaseptin-J1

Cat. No.: B1577012
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-J1 is a synthetic cationic antimicrobial peptide (CAP) that belongs to the Dermaseptin family, first isolated from the skin secretions of Phyllomedusine frogs . These peptides are a crucial component of the frog's innate immune system . As a research chemical, this compound serves as a powerful tool for investigating novel therapeutic strategies against a broad spectrum of pathogens and cancer cells . The peptide's mechanism of action is characterized by its initial electrostatic attraction to negatively charged microbial cell surfaces . Subsequently, its amphipathic α-helical structure allows it to integrate into and disrupt the lipid bilayer of the target cell membrane . This membrane disruption occurs via a carpet-like or pore-forming mechanism, leading to rapid cell lysis and death . This non-specific, physical mode of action is a significant area of study as it presents a substantial barrier to the development of microbial resistance compared to conventional antibiotics . In vitro research applications for this compound include studies against Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa . Furthermore, its potential is explored in oncology research, as some cancer cells exhibit surface properties that make them susceptible to membrane-disrupting peptides . Investigations into its interaction with Leishmania parasite membranes also highlight its value in antiparasitic research . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human and animal use. All handling must be performed by qualified and licensed professionals in a controlled laboratory setting.

Properties

bioactivity

Antimicrobial

sequence

GLWKNMLSGIGKLAGQAALGAVKTLV

Origin of Product

United States

Discovery and Biological Source of Dermaseptin J1

Isolation and Characterization from Phyllomedusa Skin Secretions

The discovery of dermaseptins, a family of antimicrobial peptides, originates from the skin secretions of frogs belonging to the Phyllomedusa genus. These secretions are a rich source of various biologically active compounds. The initial identification of a dermaseptin (B158304), designated DRS-S1, was from the skin extract of Phyllomedusa sauvagii.

The process of isolating these peptides typically begins with the collection of skin secretions, which are then subjected to a multi-step purification process. A common initial step involves molecular sieve filtration to separate molecules based on their size. This is followed by more refined techniques such as ion-exchange chromatography, which separates peptides based on their net charge. The final purification is often achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), a powerful technique that separates compounds based on their hydrophobicity.

Once a pure peptide is obtained, its primary structure, the amino acid sequence, is determined. The Edman degradation method has historically been a primary tool for sequencing these peptides. Modern approaches often combine this with mass spectrometry for more precise molecular weight determination and sequence verification. For instance, the complete amino acid sequence of the first discovered dermaseptin was determined using automated Edman degradation of the intact peptide and its fragments.

Context within the Broader Dermaseptin Peptide Repertoire from Phyllomedusa Species

Dermaseptins are a large and diverse family of peptides found in the skin secretions of various Phyllomedusa frog species. peerj.com While they exhibit considerable variation in their amino acid sequences, they share several key characteristics. Most dermaseptins are cationic, meaning they carry a net positive charge at physiological pH, a feature attributed to the presence of multiple lysine (B10760008) residues. peerj.com They are typically composed of 27 to 34 amino acids. peerj.com

A defining feature of many dermaseptins is their ability to adopt an α-helical secondary structure, particularly in hydrophobic environments that mimic a biological membrane. This amphipathic nature, with distinct hydrophilic (water-loving) and hydrophobic (water-fearing) faces, is crucial for their biological activity. The positive charges tend to cluster on one side of the helix, while the hydrophobic residues are on the other. This arrangement facilitates the interaction of dermaseptins with the negatively charged membranes of microorganisms.

The table below provides a glimpse into the diversity of the dermaseptin family, showcasing examples from different Phyllomedusa species.

Peptide NameSource OrganismNumber of Amino Acids
Dermaseptin-S1Phyllomedusa sauvagii34
Dermaseptin-B2Phyllomedusa bicolor33
Dermaseptin-O1Phyllomedusa oreades29
Dermaseptin-T1Phyllomedusa tarsius28
Dermaseptin-H1Phyllomedusa hypochondrialis28

Initial Biochemical and Chromatographic Isolation Approaches

The pioneering work on dermaseptin isolation laid the foundation for the purification of numerous other antimicrobial peptides. The general workflow involves a combination of chromatographic techniques that exploit the different physicochemical properties of the peptides.

A typical isolation protocol can be summarized as follows:

Crude Extract Preparation: Skin secretions are collected and lyophilized (freeze-dried) to produce a stable powder. This powder is then reconstituted in an appropriate buffer to create a crude extract.

Size-Exclusion Chromatography (Gel Filtration): The crude extract is first passed through a size-exclusion column. This step separates the peptides from larger proteins and other macromolecules based on their molecular size.

Ion-Exchange Chromatography: The fractions containing the peptides of interest are then subjected to ion-exchange chromatography. Since dermaseptins are cationic, a cation-exchange column is typically used. The peptides bind to the negatively charged resin in the column and are then eluted by a gradient of increasing salt concentration or pH.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the final and most crucial step for obtaining a highly purified peptide. The peptide mixture is injected into a column packed with a nonpolar stationary phase. A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (like water) is then used to elute the peptides. The separation is based on the hydrophobicity of the peptides, with more hydrophobic peptides eluting at higher organic solvent concentrations.

The purity of the isolated peptide at each stage is monitored by analyzing the chromatographic peaks and often by assessing its biological activity.

Molecular Biology and Biosynthesis of Dermaseptins

Gene Cloning and cDNA Sequencing of Precursor Molecules

The study of dermaseptin (B158304) genes through cloning and cDNA sequencing has provided significant insights into their structure and evolutionary origins. These peptides are initially synthesized as larger precursor molecules, known as preprodermaseptins. researchgate.net

The general structure of a dermaseptin precursor, as revealed by cDNA analysis, consists of several distinct domains:

A highly conserved N-terminal signal peptide domain. researchgate.netembrapa.br

An acidic spacer region. researchgate.netembrapa.br

The sequence of the mature dermaseptin peptide. researchgate.netnih.gov

A C-terminal propeptide region.

Cloning efforts have utilized degenerated oligonucleotide primers that target the conserved 5'-untranslated region of dermaseptin cDNAs, enabling the identification of new family members in various frog species. nih.gov For instance, cDNA cloning from the skin of Phyllomedusa bicolor and Phyllomedusa sauvagei has been instrumental in characterizing numerous dermaseptins. nih.gov Similarly, a cDNA library constructed from the skin secretion of P. sauvagei led to the cloning of the precursor for Dermaseptin-PS1. nih.gov The precursor's coding region was found to be 79 amino acids long, encompassing a 19-residue signal peptide, a 23-residue acidic spacer, and the 31-amino acid mature peptide. nih.gov

The analysis of these precursor sequences highlights a key evolutionary strategy: gene duplication followed by focal hypermutation of the region encoding the mature peptide. researchgate.net This process allows for the rapid diversification of the antimicrobial peptides, likely as a response to evolving microbial threats in the frog's environment.

Table 1: Examples of Cloned Dermaseptin Precursors

Species Peptide Precursor Components Accession Number
Phasmahyla jandaia Dermaseptin-J1 Signal peptide, acidic spacer, mature peptide P86635
Phyllomedusa sauvagei Dermaseptin-PS1 Signal peptide (19 aa), acidic spacer (23 aa), mature peptide (31 aa) LT840240

Note: "aa" stands for amino acid residues.

Biosynthetic Pathways and Post-Translational Modifications

The biosynthesis of mature dermaseptins from their precursors involves a series of enzymatic steps and post-translational modifications (PTMs). These modifications are crucial for the structure, stability, and biological activity of the final peptide.

Following translation of the preprodermaseptin mRNA, the precursor protein is directed into the secretory pathway. The key biosynthetic steps include:

Signal Peptide Cleavage: The N-terminal signal peptide is cleaved off as the precursor enters the endoplasmic reticulum.

Propeptide Convertase Processing: The precursor is further processed by propeptide convertases, which recognize and cleave at specific sites. A canonical Lys-Arg (K-R) cleavage site is often found immediately preceding the mature peptide sequence. nih.gov

C-terminal Amidation: A common and critical PTM for many dermaseptins is C-terminal amidation. embrapa.brethz.ch This modification, where a C-terminal glycine (B1666218) residue acts as an amide donor, is known to enhance the peptide's stability and antimicrobial activity. nih.gov The lowercase 'a' at the end of a peptide sequence, such as in this compound (GLWKNMLSGIGKLAGQAALGAVKTLVa), denotes this amidation. embrapa.brimrpress.com

Other PTMs observed in amphibian skin peptides, although not universally present in all dermaseptins, can include the formation of an N-terminal pyroglutamate (B8496135) from a glutamine residue. embrapa.br These modifications contribute to the vast diversity of peptides found in the skin secretions of a single frog species. imrpress.com

Regulation of Gene Expression in Amphibian Skin

The expression of dermaseptin genes is a regulated process, ensuring that these potent antimicrobial peptides are produced and secreted when needed, such as in response to injury or infection. researchgate.net The granular glands in the frog's skin are the primary sites of synthesis and storage of these peptides. researchgate.net

Gene expression is genetically determined, with different amphibian species expressing their own unique repertoire of AMPs. researchgate.netimrpress.com This species-specific expression pattern is a result of the rapid evolution of the dermaseptin gene family. imrpress.com

Studies on the promoter regions of amphibian AMP genes have identified binding sites for transcription factors such as NF-κB and NF-IL6. frontiersin.org These transcription factors are known to be involved in inflammatory and immune responses, suggesting a mechanism for upregulating AMP gene expression in response to microbial threats. The release of the stored peptides from the granular glands onto the skin surface occurs via a holocrine mechanism, where the secretory granules are extruded through a duct. imrpress.com This provides a rapid defense mechanism against invading pathogens.

Recombinant Expression Strategies for Dermaseptin Peptides

The therapeutic potential of dermaseptins has driven research into recombinant expression systems as a means of producing these peptides in larger quantities for study and potential application. Various strategies have been explored to overcome the challenges associated with producing small, potentially cytotoxic peptides.

One successful approach involves expressing dermaseptins as fusion proteins. For example, Dermaseptin B1 from Phyllomedusa bicolor has been recombinantly produced in tobacco hairy roots. nih.govnih.gov In this system, the dermaseptin gene was fused to a sequence encoding a chitin-binding domain (CBD). nih.govnih.gov This strategy can enhance the stability and sometimes the activity of the recombinant peptide. The resulting fusion proteins, CBD-DrsB1 and DrsB1-CBD, were successfully expressed and extracted from the tobacco hairy roots. nih.govnih.gov

These recombinant proteins demonstrated significant antimicrobial activity against various plant pathogens. nih.govnih.gov Such recombinant expression systems offer a scalable and cost-effective alternative to chemical synthesis for producing dermaseptin peptides for further research and biotechnological applications. researchgate.net The ability to produce these peptides recombinantly also opens the door for protein engineering and the creation of novel variants with enhanced properties. shu.ac.uk

Peptide Structure and Conformational Analysis

Primary Amino Acid Sequence Elucidation (Methodological Focus)

The determination of the primary amino acid sequence of peptides like Dermaseptin-J1 is a fundamental step in their characterization. Historically, and for many peptides in the dermaseptin (B158304) family, this has been achieved through a combination of protein purification and sequencing methodologies.

A standard approach involves a multi-step purification protocol to isolate the peptide to homogeneity. This typically begins with molecular sieve filtration of the crude skin secretion, followed by ion-exchange chromatography and, finally, reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Once purified, the primary structure is elucidated. Automated Edman degradation is a classic and powerful technique for this purpose. nih.gov This method involves the sequential removal and identification of amino acid residues from the N-terminus of the peptide. For longer peptides, or to confirm the sequence, the peptide may be cleaved into smaller fragments using specific proteases, such as trypsin, which cleaves at the carboxyl side of lysine (B10760008) and arginine residues. These fragments are then individually sequenced, and the full sequence is reconstructed by identifying overlapping segments.

In modern proteomics, mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become a primary tool for peptide sequencing. nih.gov Fast atom bombardment mass spectrometry (FAB-MS) can be used to determine the molecular weight of the intact peptide, which can then be compared to the theoretical molecular weight calculated from the proposed sequence. nih.gov More advanced techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry are used to analyze the peptide fragments generated during MS/MS, allowing for the direct determination of the amino acid sequence. nih.gov

For this compound, isolated from Phyllomedusa bicolor, its primary amino acid sequence has been identified as: GLWKNMLSGIGKLAGQAALGAVKTLVa . imrpress.com

Structural Homology and Sequence Conservation within Dermaseptin Subfamilies

The dermaseptin family is characterized by a significant diversity in amino acid sequences, yet certain structural motifs are conserved, pointing to a common evolutionary origin and a shared general mechanism of action. imrpress.comresearchgate.net Dermaseptins are generally cationic peptides, a feature conferred by the presence of lysine residues, and are typically 27-34 amino acids in length. wikipedia.org

A key conserved feature across many dermaseptin family members is the presence of a tryptophan (Trp) residue near the N-terminus, often at position 2 or 3. researchgate.net In this compound, this tryptophan is at position 3. This residue is often crucial for the peptide's interaction with and insertion into the lipid bilayer of target cell membranes.

Furthermore, a consensus motif, often cited as -AA(A/G)KAAL(G/N)A-, is frequently found in the middle region of dermaseptin sequences. imrpress.com This motif contributes to the formation of the amphipathic α-helix. While the exact sequence may vary, the pattern of small, helix-forming residues interspersed with a lysine is a common theme.

The precursors of dermaseptins also show remarkable conservation, with a common preproregion structure consisting of a signal peptide and an acidic propiece, followed by a variable C-terminal antimicrobial domain. wikipedia.org This genetic organization allows for the rapid evolution and diversification of the active peptide sequences while maintaining the necessary cellular machinery for their secretion. up.ac.za

Below is a table comparing the primary sequence of this compound with other members of the dermaseptin family, illustrating both the diversity and the conserved features.

Peptide NameOrigin SpeciesPrimary Amino Acid Sequence
This compound Phyllomedusa bicolorGLWKNMLSGIGKLAGQAALGAVKTLVa
Dermaseptin-S1 Phyllomedusa sauvagiiALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ
Dermaseptin-B1 Phyllomedusa bicolorAMWKDVLKKIGTVALHAGKAALGAVADTISQa
Dermaseptin-O1 Phyllomedusa oreadesGLWSTIKQKGKEAAIAAAKAAGQAALGALa

Table 1: Comparison of the primary amino acid sequences of this compound and other selected dermaseptins. The 'a' indicates a C-terminal amidation. imrpress.com

Secondary Structure Prediction and Experimental Determination

The biological function of this compound is closely tied to its secondary structure. In aqueous solutions, dermaseptins typically exist in a random coil conformation. However, upon encountering a membrane-mimicking environment, they undergo a conformational change to adopt a well-defined secondary structure. researchgate.net

Experimental studies on various dermaseptins using techniques like circular dichroism (CD) spectroscopy have consistently shown that these peptides have a high propensity to form α-helical structures in non-polar or membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or phospholipid vesicles. nih.govresearchgate.netembrapa.br For instance, the original dermaseptin studied showed 80% α-helical conformation in a hydrophobic medium. nih.gov This transition from a random coil to an α-helix is a critical step in its antimicrobial action, as the helical structure is what allows for effective interaction with and disruption of the target cell membrane. nih.gov The α-helical conformation is believed to span a significant portion of the peptide, creating a stable structure for membrane insertion. nih.gov

A direct consequence of the α-helical conformation is the spatial segregation of hydrophobic and hydrophilic amino acid residues, resulting in an amphipathic structure. imrpress.comnih.gov When viewed as a helical wheel projection, the hydrophobic residues are clustered on one face of the helix, while the charged and polar residues are on the opposite face. This amphipathicity is crucial for the peptide's ability to interact with the lipid bilayer. The hydrophobic face inserts into the non-polar core of the membrane, while the hydrophilic face, which includes the positively charged lysine residues, interacts with the negatively charged components of microbial membranes and the polar head groups of phospholipids (B1166683). wikipedia.org

The net positive charge of dermaseptins is another key determinant of their activity. ufmg.br This charge, primarily contributed by lysine residues, facilitates the initial electrostatic attraction to the negatively charged surfaces of bacterial and fungal cells, distinguishing them from the typically zwitterionic membranes of mammalian cells. ufmg.br this compound, with its three lysine (K) residues and no acidic residues (aspartic or glutamic acid), has a net positive charge, which is consistent with other antimicrobial members of the dermaseptin family.

The table below summarizes the key structural and physicochemical properties of this compound.

PropertyValue/DescriptionReference
Primary Sequence GLWKNMLSGIGKLAGQAALGAVKTLVa imrpress.com
Number of Residues 28-
Molecular Weight ~2879 Da (calculated)-
Net Charge (at pH 7) +3-
Predicted Secondary Structure Predominantly α-helical in membrane environments researchgate.netnih.gov
Key Structural Feature Amphipathic α-helix imrpress.comnih.gov

Table 2: Structural and Physicochemical Properties of this compound.

Conformational Dynamics in Different Microenvironments

The activity of this compound is not dictated by a static structure but rather by its conformational dynamics in response to different microenvironments. In the aqueous environment of bodily fluids or laboratory buffers, the peptide is largely unstructured, existing as a random coil. This flexible state is important for its solubility and transport.

Upon approaching a microbial membrane, the environment becomes significantly less polar. This change in the dielectric constant of the medium triggers a conformational shift. This compound folds into its amphipathic α-helical structure. researchgate.net This induced folding is a thermodynamically favorable process, as it allows the hydrophobic residues to be shielded from the aqueous phase by partitioning into the lipidic core of the membrane, while the polar residues can remain in contact with the aqueous phase or the polar head groups of the lipids.

This coil-to-helix transition upon binding to lipid bilayers is a hallmark of many membrane-active antimicrobial peptides. researchgate.net The dynamic nature of this interaction allows the peptide to adapt to the specific properties of the target membrane, leading to membrane perturbation and, ultimately, cell death. The initial binding is often driven by electrostatic interactions, followed by the insertion of the hydrophobic face of the newly formed helix into the membrane, leading to disruption through various proposed mechanisms such as the "carpet" model or the formation of transient pores. embrapa.br

Structure Activity Relationship Sar Studies

Impact of Amino Acid Substitutions on Biological Activity

The biological activity of Dermaseptin-J1 is intrinsically linked to its amino acid composition, which dictates key physicochemical properties such as net positive charge, hydrophobicity, and amphipathicity. Altering the primary sequence through amino acid substitutions can dramatically modulate its antimicrobial efficacy and its toxicity toward host cells.

Research on the broader dermaseptin (B158304) family demonstrates that increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008), can enhance antimicrobial potency. mdpi.com For this compound, which has a native net charge of +3 (from its three Lysine residues at positions 4, 13, and 25), substitutions at positions like Glycine (B1666218) (1, 9, 11, 15, 20), Serine (8), or Glutamine (16) with Lysine could increase the peptide's cationicity. This modification is predicted to strengthen the initial electrostatic attraction to negatively charged bacterial membranes. For instance, studies on Dermaseptin S4 derivatives have shown that increasing the net positive charge while decreasing hydrophobicity can lead to decreased hemolytic activity while maintaining high biological activity.

Conversely, modifying the hydrophobicity of this compound would also be expected to alter its activity. Substituting Alanine with the more hydrophobic Valine at position 14 in a related dermaseptin was shown to increase both hydrophobicity and the hydrophobic moment, potentially enhancing membrane interaction. mdpi.com In the context of this compound, similar substitutions within its hydrophobic face (e.g., replacing Alanine at position 14, 19, or 21) could fine-tune its lytic activity. However, excessive hydrophobicity can lead to non-specific membrane disruption and increased toxicity to mammalian cells.

Table 1: Predicted Impact of Single Amino Acid Substitutions on this compound Activity This table presents hypothetical data based on established principles for the dermaseptin family.

This compound AnalogSubstitutionPredicted Net ChargePredicted Impact on Antimicrobial ActivityPredicted Impact on Hemolytic Activity
This compound (Native)-+3BaselineBaseline
DJ1-S8KSer8 -> Lys+4IncreasedPotentially Decreased
DJ1-G15KGly15 -> Lys+4IncreasedPotentially Decreased
DJ1-A14VAla14 -> Val+3IncreasedPotentially Increased

Role of Peptide Length and Truncations in Efficacy

The length of a dermaseptin peptide is a critical determinant of its efficacy and therapeutic potential. Full-length peptides are often potent but can be expensive to synthesize and may exhibit higher toxicity. SAR studies on various dermaseptins have consistently shown that the antimicrobial activity is primarily associated with the N-terminal region, which forms a selective, membrane-disrupting amphipathic α-helix. nih.govresearchgate.net The C-terminal domain is often associated with nonspecific lytic activity. nih.gov

Applying this principle to this compound, it is predicted that truncating the peptide from the C-terminus would yield shorter analogs that retain significant antimicrobial activity but with reduced toxicity. For example, N-terminal fragments of other dermaseptins ranging from 16 to 19 amino acids have been shown to maintain comparable antimicrobial potency to the parent peptide. mdpi.comnih.gov Therefore, a hypothetical this compound(1-19) fragment (GLWKNMLSGIGKLAGQAAL) would be expected to be an effective antimicrobial. Further truncation to fewer than 13 residues, however, would likely cause a significant loss of activity. mdpi.comnih.gov Amidation of the C-terminus of such a truncated peptide could further enhance its potency by increasing the net positive charge.

Table 2: Predicted Efficacy of Truncated this compound Analogs This table presents hypothetical data based on established principles for the dermaseptin family.

This compound AnalogSequenceLength (Residues)Predicted Antimicrobial EfficacyPredicted Cytotoxicity
This compound (Native)GLWKNMLSGIGKLAGQAALGAVKTLVa27HighModerate
DJ1(1-19)-NH2GLWKNMLSGIGKLAGQAAL-NH219HighLow
DJ1(1-16)-NH2GLWKNMLSGIGKLAGQ-NH216Moderate-HighLow
DJ1(1-12)-NH2GLWKNMLSGIGK-NH212Low / InactiveVery Low

Influence of Chirality (D-amino acid incorporation) on Activity and Stability

A significant challenge for peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to a short half-life. A common strategy to overcome this is the incorporation of non-native D-amino acids in place of the naturally occurring L-amino acids. lifetein.com Since proteases are stereospecific for L-amino acid peptide bonds, peptides containing D-amino acids are highly resistant to proteolysis, which enhances their stability. mdpi.com

For this compound, creating an enantiomer or a diastereomer by substituting some or all of its L-amino acids with their D-counterparts would be expected to confer remarkable stability. Studies on a 10-mer derivative of Dermaseptin-PC, named DMPC-10A, showed that its D-amino acid enantiomer (DMPC-10B) exhibited similar antimicrobial potency but had lower hemolytic activity and was significantly more stable against enzymes like trypsin and chymotrypsin. nih.gov This improved selectivity is often attributed to the fact that D-amino acid incorporation can destabilize the helical structures, which reduces hydrophobic interactions with mammalian cell membranes while preserving antimicrobial function. mdpi.com A similar outcome would be predicted for a D-amino acid version of a truncated this compound analog, making it a more viable candidate for therapeutic development.

Table 3: Predicted Properties of L- vs. D-Amino Acid this compound Analogs This table presents hypothetical data based on established principles for the dermaseptin family.

Peptide Analog (based on DJ1(1-16))ChiralityPredicted Antimicrobial Activity (MIC)Predicted Proteolytic StabilityPredicted Hemolytic Activity
L-DJ1(1-16)All L-amino acidsBaselineLowBaseline
D-DJ1(1-16)All D-amino acidsSimilar to L-formHighReduced

Relationship between Secondary Structure and Antimicrobial Potency

The antimicrobial potency of this compound is critically dependent on its ability to adopt a specific three-dimensional conformation upon interacting with bacterial membranes. Like other members of its family, this compound is unstructured in aqueous solution but is predicted to fold into an amphipathic α-helical structure in a membrane-like environment. nih.govnih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic (cationic) residues onto opposite faces of the helix.

This amphipathic α-helix is the primary driver of antimicrobial activity. mdpi.com The cationic face facilitates the initial binding to the negatively charged components of microbial membranes, while the hydrophobic face inserts into the lipid bilayer, disrupting membrane integrity and leading to cell death. nih.gov The stability and perfection of this helical structure directly correlate with lytic efficiency. Therefore, modifications to this compound's sequence that enhance its propensity to form a stable amphipathic helix are likely to increase its antimicrobial potency. mdpi.com

Mechanisms of Antimicrobial Action

Interaction with Microbial Cell Membranes

The initial and most critical step in the antimicrobial action of Dermaseptin-J1 is its interaction with the microbial cell membrane. nih.govnih.gov This interaction is driven by the peptide's physicochemical properties and the composition of the microbial cell surface.

Preferential Binding to Anionic Lipid Bilayers

This compound, like other members of the dermaseptin (B158304) family, is a cationic peptide, meaning it carries a net positive charge at physiological pH. researchgate.netucla.edu This positive charge facilitates a strong electrostatic attraction to the negatively charged components present on the surface of microbial membranes, such as anionic phospholipids (B1166683). researchgate.netucla.edu This preferential binding to anionic lipid bilayers is a key factor in its selective toxicity towards microbes over host cells, as mammalian cell membranes are typically composed of zwitterionic phospholipids and have a lower negative charge. plos.org The initial electrostatic interaction is followed by the insertion of the peptide into the lipid bilayer. researchgate.net

Membrane Permeabilization and Pore Formation Models

Following binding, this compound disrupts the integrity of the microbial cell membrane, leading to increased permeability and eventual lysis. nih.govill.eu Several models have been proposed to explain this process, with the "barrel-stave" and "carpet-like" models being the most prominent for dermaseptins. mdpi.com

In the barrel-stave model , the peptides aggregate and insert into the membrane, forming a pore where the hydrophilic regions of the peptides line the interior of the channel, and the hydrophobic regions face the lipid core of the membrane. mdpi.comresearchgate.net This creates a transmembrane pore that allows the leakage of ions and essential metabolites, disrupting the electrochemical gradients and leading to cell death. mdpi.com

The carpet-like model proposes that the peptides accumulate on the surface of the membrane, forming a "carpet" that disrupts the lipid packing. mdpi.comku.dk Once a critical concentration is reached, this detergent-like effect leads to the formation of transient pores or the complete dissolution of the membrane. mdpi.comku.dk

Another relevant model is the toroidal pore model , where the peptides induce the lipid monolayers to bend inward, forming a continuous pore lined by both the peptides and the head groups of the lipid molecules. nih.govnih.gov This model also results in the leakage of cellular contents. nih.gov The formation of these pores is a rapid process that ultimately leads to the demise of the microbe. mdpi.com

Pore Formation ModelDescriptionKey Features
Barrel-Stave Peptides aggregate and insert into the membrane to form a pore with a hydrophilic core. mdpi.comresearchgate.netTransmembrane channel, leakage of cellular contents. mdpi.com
Carpet-Like Peptides accumulate on the membrane surface, disrupting lipid packing and causing permeabilization. mdpi.comku.dkDetergent-like effect, formation of transient pores. mdpi.com
Toroidal Pore Peptides and lipid head groups line the pore, causing the membrane to curve inward. nih.govnih.govContinuous pore structure, leakage of ions and metabolites. nih.gov

Morphological Alterations of Microbial Cells (e.g., visualized by AFM)

The disruptive interaction of dermaseptins with the microbial cell membrane results in significant morphological changes. Atomic force microscopy (AFM) studies on bacteria treated with dermaseptin derivatives have visualized these alterations. mdpi.com Observations include changes in the cell envelope, cell shrinkage, and membrane disruption. mdpi.com The treated bacterial cells deviate considerably from their normal shape, appearing more variable and shrunken, which is indicative of a highly disruptive effect on the cell membrane. mdpi.com These morphological changes are a direct consequence of the membrane permeabilization and loss of osmotic balance caused by the peptide.

Exploration of Intracellular Targets and Pathways

While membrane disruption is considered the primary mechanism of action for this compound, evidence suggests that it may also have intracellular targets. mdpi.comcore.ac.uk Once the membrane is breached, the peptide can enter the cytoplasm and interfere with essential cellular processes.

Inhibition of Essential Cellular Processes (e.g., nucleic acid synthesis, enzymatic activities)

Antimicrobial peptides, after entering the cell, can inhibit various essential cellular processes. mdpi.com This can include the inhibition of nucleic acid synthesis (both DNA and RNA), protein synthesis, and the activity of crucial enzymes. mdpi.comopen.edusigmaaldrich.com For instance, some antimicrobial peptides are known to bind to DNA and RNA, interfering with replication and transcription. biomol.com A chimeric peptide containing a dermaseptin derivative has been shown to inhibit RNA III synthesis in staphylococci, which is a key molecule in their pathogenesis. nih.gov While direct evidence for this compound inhibiting specific enzymes or nucleic acid synthesis is still emerging, it is plausible that it shares these intracellular mechanisms with other members of the antimicrobial peptide family.

Induction of Apoptosis in Microbial Cells

In addition to causing necrotic cell death through membrane lysis, dermaseptins have been shown to induce a programmed form of cell death similar to apoptosis in microbial cells. core.ac.uk This process is characterized by specific biochemical and morphological changes within the cell. Studies on other dermaseptins, such as Dermaseptin-PS1, have demonstrated the induction of apoptosis through a mitochondrial-related signaling pathway in cancer cells, a mechanism that could potentially be mirrored in microbial cells. nih.govnih.gov The induction of apoptosis by dermaseptins appears to be concentration-dependent. core.ac.uknih.gov At lower concentrations, apoptosis may be the primary mode of killing, while at higher concentrations, rapid membrane disruption and lysis occur. nih.govnih.gov

Antimicrobial Spectrum and Efficacy in Vitro and Pre Clinical Studies

Efficacy Against Bacterial Pathogens

Dermaseptin-J1 exhibits potent activity against a wide range of both Gram-positive and Gram-negative bacteria. imrpress.commdpi.com Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes. mdpi.com

Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Studies have shown that dermaseptins are effective against Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus. nih.govnih.gov Some members of the dermaseptin (B158304) family have demonstrated high efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. imrpress.comnih.gov For instance, the dermaseptin derivative K4K20S4 displayed potent activity against S. aureus. nih.gov Another study highlighted the ability of dermaseptin derivatives to be effective against S. aureus in co-cultures with E. coli. nih.gov

Gram-Negative Bacteria (e.g., Escherichia coli, Acinetobacter baumannii, Vibrio spp.)

This compound and its related peptides have shown significant efficacy against Gram-negative bacteria. imrpress.commdpi.com This includes pathogens such as Escherichia coli, Acinetobacter baumannii, and various Vibrio species. imrpress.comnih.gov One study reported a Minimum Inhibitory Concentration (MIC) of 10 µM for a dermaseptin against E. coli. imrpress.com Synthetic analogs of dermaseptins have also been developed with enhanced activity against Gram-negative bacteria. nih.gov

Notably, various dermaseptin derivatives have been specifically evaluated for their activity against Acinetobacter baumannii, a challenging multidrug-resistant pathogen. nih.govresearchgate.net Analogs like K4K20S4 have demonstrated potent antibacterial activity with MICs as low as 3.125 μg/mL against this bacterium. nih.govresearchgate.net

Activity against Multidrug-Resistant Strains

A critical area of research is the efficacy of dermaseptins against multidrug-resistant (MDR) bacteria. The emergence of MDR strains is a significant global health threat, and AMPs like dermaseptins offer a potential alternative to conventional antibiotics. mdpi.comnih.gov Research has demonstrated that dermaseptin derivatives are active against MDR strains, including carbapenem-resistant Acinetobacter baumannii. nih.govnih.gov The ability of these peptides to target the bacterial membrane makes the development of resistance less likely compared to traditional antibiotics that have specific intracellular targets. imrpress.com

Efficacy Against Fungal Pathogens (e.g., Yeasts, Filamentous Fungi)

In addition to their antibacterial properties, dermaseptins exhibit potent antifungal activity against a range of fungal pathogens, including both yeasts and filamentous fungi. imrpress.comnih.gov Their broad-spectrum activity makes them attractive candidates for the development of novel antifungal therapies.

Candida albicans Inhibition

Dermaseptins have demonstrated significant inhibitory effects against Candida albicans, a common cause of opportunistic fungal infections in humans. nih.govnih.gov Studies have shown that dermaseptins can inhibit the growth of C. albicans and its transition from yeast to hyphal form, a key virulence factor. nih.gov For example, Dermaseptin-S1 was shown to decrease the growth and biofilm formation of C. albicans. nih.gov Another study reported a low Minimum Inhibitory Concentration (MIC) of 0.125 μg/mL for a dermaseptin against C. albicans. nih.gov The antifungal action is thought to involve the disruption of the fungal cell membrane. nih.gov

Activity against other Fungal Species (e.g., Aspergillus fumigatus)

The antifungal spectrum of dermaseptins extends to other clinically important fungal species, including Aspergillus fumigatus, a primary cause of invasive aspergillosis. nih.govnih.gov While research in this area is ongoing, the ability of dermaseptins to combat filamentous fungi highlights their potential as broad-spectrum antifungal agents. nih.gov The development of resistance to current antifungal drugs is a growing concern, making the exploration of new therapeutic avenues like dermaseptins particularly important. nih.gov

Table 1: Antimicrobial Activity of this compound and its Derivatives

PathogenTypeCompoundMIC (µM)Reference
Escherichia coliGram-Negative BacteriaDermaseptin10 imrpress.com
Pseudomonas aeruginosaGram-Negative BacteriaDermaseptin30 imrpress.com
Acinetobacter baumanniiGram-Negative BacteriaK4K20S4~3.125 µg/mL nih.govresearchgate.net
Candida albicansYeastDermaseptin0.125 µg/mL nih.gov
Candida aurisYeastDermaseptin7.81–15.62 µg/mL nih.gov

Efficacy Against Protozoal Pathogens (e.g., Leishmania spp.)

Scientific literature specifically detailing the in vitro and preclinical efficacy of this compound against protozoal pathogens such as Leishmania species is not available in the current body of research. While numerous studies have confirmed the potent leishmanicidal activity of other members of the dermaseptin family, such as Dermaseptin-01, these findings cannot be directly attributed to this compound without specific investigation. imrpress.com The study that identified this compound from the skin secretion of Phasmahyla jandaia focused on the peptidomic analysis and did not report on its specific biological activity against protozoa. embrapa.br

Mechanisms of Pathogen Resistance to Dermaseptins

Adaptive Responses in Microbial Populations

Microbial populations can exhibit adaptive responses that confer reduced susceptibility to dermaseptins. This adaptation is often a result of physiological changes rather than stable genetic mutations. One observed phenomenon is that bacteria pre-exposed to stressful conditions, such as acidic pH, may become less susceptible to the action of dermaseptin (B158304) derivatives. This suggests that general stress response pathways, which can be triggered by various environmental cues, may contribute to a state of increased tolerance to the peptide's membrane-disrupting activity.

However, a significant advantage of dermaseptins over many traditional antibiotics is the markedly lower rate at which stable, high-level resistance emerges. Studies comparing dermaseptin derivatives to conventional antibiotics have demonstrated this disparity. For instance, when Pseudomonas aeruginosa and Staphylococcus aureus were serially exposed to sub-lethal concentrations of antimicrobials, resistance to antibiotics like ciprofloxacin, gentamicin, and penicillin increased dramatically over a small number of generations. nih.gov In stark contrast, the minimum inhibitory concentration (MIC) for dermaseptin S4 derivatives remained stable under the same conditions, indicating that the development of inherited resistance is significantly less likely. nih.govasm.org This suggests that while bacteria can make temporary physiological adjustments, the fundamental mechanism of membrane disruption by dermaseptins is difficult to overcome through simple mutations. iiitd.edu.in

Table 1: Evolution of Bacterial Resistance to Dermaseptin Derivatives vs. Conventional Antibiotics

Organism Antimicrobial Agent Fold Increase in MIC After Serial Passages Reference
P. aeruginosa Dermaseptin S4 derivative No increase (after 15 passages) nih.gov
P. aeruginosa Ciprofloxacin 57-fold (after 15 passages) nih.gov
P. aeruginosa Gentamicin 13-fold (after 15 passages) nih.gov
S. aureus Dermaseptin S4 derivative No increase (after 10 passages) nih.gov
S. aureus Ciprofloxacin 33-fold (after 10 passages) nih.gov
S. aureus Rifampin >100-fold (after 10 passages) nih.gov

Modifications of Cell Surface Charge and Membrane Composition

The primary mechanism of action for cationic dermaseptins involves an initial electrostatic attraction to the negatively charged components of microbial cell surfaces. mdpi.com Consequently, a primary strategy for resistance is to alter the cell envelope to reduce this net negative charge, thereby repelling the cationic peptides. royalsocietypublishing.orgresearchgate.net

In Gram-positive bacteria like Staphylococcus aureus, the cell wall is rich in teichoic acids, which contribute significantly to its negative charge. A key resistance mechanism involves the enzymatic modification of these teichoic acids with D-alanine residues. nih.govdiva-portal.org This D-alanylation introduces positive charges, which neutralize the anionic nature of the cell wall and create an electrostatic barrier that repels incoming dermaseptin molecules. royalsocietypublishing.org Similarly, the modification of anionic phospholipids (B1166683), such as phosphatidylglycerol, with positively charged L-lysine can also decrease the membrane's affinity for cationic AMPs. researchgate.netdiva-portal.org

Role of Efflux Pump Systems

Efflux pumps are membrane-spanning protein complexes that actively transport a wide array of substrates, including antibiotics and other toxic compounds, out of the bacterial cell. nih.gov This mechanism prevents the antimicrobial agent from reaching its target or accumulating to a lethal concentration, and it is a major contributor to multidrug resistance (MDR). frontiersin.orgfrontiersin.org While direct studies on dermaseptin efflux are limited, the role of these pumps in resistance to other cationic AMPs is well-documented and provides a strong model for a resistance mechanism to dermaseptins. researchgate.netnih.govnih.gov

Bacterial efflux pumps are categorized into several major families, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) superfamilies. nih.govdovepress.com

RND pumps , such as the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa, are tripartite complexes that span both the inner and outer membranes of Gram-negative bacteria. bmbreports.orgfrontiersin.orgplos.org They are known to export a broad range of substrates and are significant contributors to clinical antibiotic resistance. bmbreports.orgnih.gov

MFS pumps , like the NorA pump in Staphylococcus aureus, are single-component transporters located in the cytoplasmic membrane that are primarily involved in resistance to fluoroquinolones and other biocides. nih.govjidc.orgfrontiersin.org

ABC transporters utilize the energy from ATP hydrolysis to expel substrates and are found in both Gram-positive and Gram-negative bacteria. dovepress.com

The overexpression of genes encoding these pumps, often due to mutations in regulatory genes, can lead to decreased susceptibility to various antimicrobial agents. plos.orgopenmicrobiologyjournal.com It has been noted that for some AMPs, the acquisition of resistance is dependent on the presence of an active efflux pump system. researchgate.net Therefore, the inhibition of these pumps is being explored as a strategy to restore the efficacy of antimicrobials. frontiersin.orgfrontiersin.org

Biofilm Formation and Persistence

Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). jabonline.in This mode of growth provides a formidable defense against antimicrobial agents, including dermaseptins. nih.gov The resistance of biofilm-embedded bacteria is multifactorial and includes the physical barrier presented by the EPS matrix, which can impede peptide penetration, and the physiological heterogeneity within the biofilm, which includes slow-growing or dormant persister cells that are less susceptible to many antibiotics. nih.govjabonline.in

Despite the inherent resistance of this growth state, various dermaseptin derivatives have demonstrated significant activity against bacterial biofilms, both by inhibiting their initial formation and by eradicating established biofilms. nih.gov Studies have evaluated the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration required to prevent biofilm formation, and the Minimum Biofilm Eradication Concentration (MBEC), the concentration needed to kill cells within a pre-formed biofilm. nih.govnih.gov

For example, the derivative Dermaseptin-PH showed moderate activity in preventing the formation of E. coli and S. aureus biofilms, with a more potent effect on eradicating mature S. aureus biofilms compared to those of E. coli. nih.gov Other derivatives, such as DPT9 and its cationicity-enhanced analogue K8,23-DPT9, have also shown efficacy in both inhibiting and eradicating biofilms of S. aureus and E. coli. nih.gov The ability to disrupt these resilient bacterial communities highlights the therapeutic potential of dermaseptins for treating chronic and device-associated infections. mdpi.comfrontiersin.org

Table 2: Anti-Biofilm Activity of Dermaseptin Derivatives

Peptide Target Organism MBIC (μM) MBEC (μM) Reference
Dermaseptin-PH Escherichia coli 64 (MBIC90) 256 (MBEC90) nih.gov
Dermaseptin-PH Staphylococcus aureus 64 (MBIC90) 128 (MBEC90) nih.gov
DPT9 Staphylococcus aureus 16 32 nih.gov
DPT9 MRSA 32 64 nih.gov
DPT9 Escherichia coli 8 16 nih.gov
K8,23-DPT9 Staphylococcus aureus 2 4 nih.gov
K8,23-DPT9 MRSA 2 4 nih.gov
K8,23-DPT9 Escherichia coli 2 4 nih.gov

MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration. MBIC90/MBEC90 refers to the concentration required to inhibit/eradicate 90% of the biofilm.

Synthetic Design and Analog Development for Enhanced Activity

Solid-Phase Peptide Synthesis Methodologies for Dermaseptins and Analogs

The primary method for producing Dermaseptin-J1 and its analogs for research and development is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the precise, stepwise addition of amino acids to build the peptide chain, which is anchored to an insoluble polymer resin. The original Dermaseptin (B158304), a 34-residue peptide, was successfully synthesized using the solid-phase method, yielding a product that was chromatographically and spectrometrically indistinguishable from the natural peptide. nih.gov

Both major SPPS chemistries, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), have been utilized for the synthesis of antimicrobial peptides, including dermaseptin analogs. actascientific.comethz.ch The Fmoc strategy is often favored due to its use of milder cleavage conditions. The process involves cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid, facilitated by activating agents. Automated peptide synthesizers are frequently employed to streamline this process. asm.org Following the complete assembly of the amino acid sequence, the peptide is cleaved from the resin support and deprotected, then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Rational Design Principles for Improved Efficacy and Selectivity

The development of this compound analogs is guided by rational design principles aimed at amplifying its antimicrobial potency while minimizing toxicity to host cells. up.ac.za A central tenet of this design process is the preservation and enhancement of the peptide's ability to form an amphipathic α-helical structure. This conformation, characterized by the segregation of hydrophobic and hydrophilic (cationic) residues on opposite faces of the helix, is crucial for its interaction with and disruption of microbial membranes. nih.govimrpress.com

Key principles in the rational design of dermaseptin analogs include:

Modulating Cationicity: The net positive charge of the peptide, primarily contributed by lysine (B10760008) (Lys) and arginine (Arg) residues, is critical for the initial electrostatic attraction to negatively charged microbial membranes. Studies on Dermaseptin S4 analogs have shown that the presence of lysine side chains is essential for bactericidal activity. actascientific.com

Optimizing Hydrophobicity: The hydrophobic face of the helix drives the insertion of the peptide into the lipid bilayer of the microbial membrane. Fine-tuning the hydrophobicity can enhance this insertion and subsequent membrane permeabilization.

Structural Integrity: Research on dermaseptin fragments has demonstrated that truncated versions, lacking either the N-terminal or C-terminal portions, are inactive. nih.gov This indicates that the entire peptide length is necessary to adopt the correct secondary structure and maintain function, a key consideration when designing shorter analogs.

Cyclization: Constraining the peptide's conformation through cyclization can reduce the entropic penalty of binding to its target membrane and potentially increase its stability and activity. actascientific.com For some peptides, cyclization has been shown to triple the antimicrobial potency compared to their linear counterparts. actascientific.com

Synergistic Combinations: Theoretical models are being developed to facilitate the rational design of combinations of different antimicrobial peptides. researchgate.netbiorxiv.org By pairing peptides with different physicochemical properties, it is possible to achieve synergistic effects, where the combined activity is greater than the sum of the individual peptides. researchgate.netbiorxiv.org

Design PrincipleObjectiveExample Finding
Enhance Cationicity Increase attraction to microbial membranesThe side chains of Lysine residues are critical for the bactericidal activity of Dermaseptin S4 analogs. actascientific.com
Optimize Hydrophobicity Improve insertion into the lipid bilayerAn amphipathic α-helix with distinct hydrophobic and hydrophilic faces is a prerequisite for lytic activity. imrpress.com
Maintain Structural Length Ensure correct folding and functionTruncated fragments of Dermaseptin S1 (lacking N-terminal or C-terminal portions) were found to be inactive. nih.gov
Introduce Cyclization Increase conformational stability and potencyA cyclized analog was found to be three times as active as its linear counterpart against S. aureus and E. coli. actascientific.com

Chemical Modifications and Conjugations

To overcome limitations such as stability and to enhance therapeutic profiles, this compound can be subjected to various chemical modifications and conjugations. reading.ac.uk

Lipidation involves the covalent attachment of a fatty acid chain to the peptide. This modification increases the peptide's hydrophobicity and can enhance its interaction with cell membranes. N-terminal lipidation is a known strategy to improve the antimicrobial and antitumor activities of peptides. science.gov This modification can anchor the peptide to the membrane surface, potentially increasing its local concentration and facilitating membrane disruption.

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. nih.gov This strategy is widely used to improve the pharmacokinetic properties of therapeutic peptides. reading.ac.uknih.gov

Key benefits of PEGylation include:

Extended Circulation Half-Life: The increased hydrodynamic size of the PEGylated peptide reduces its clearance by the kidneys. nih.gov

Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing the risk of an immune response. nih.gov

Hybrid peptide design involves combining the sequence of this compound, or a functional fragment thereof, with other peptides or molecular entities to create a new molecule with enhanced or novel properties. For instance, a construct could be designed where the C-terminus of a peptide is derived from dermaseptin to leverage its membrane-interacting properties. google.com

Another approach is the creation of self-assembling hybrid constructs. For example, the honeybee-derived antimicrobial peptide Jelleine-1 was combined with adenosine (B11128) diphosphate (B83284) (ADP) to form a hydrogel. nih.gov This J1-ADP hydrogel exhibited good antimicrobial activity against common pathogens and possessed hemostatic properties. nih.gov Similar strategies could be envisioned for this compound, creating hydrogels or other biomaterials that provide sustained, localized release of the antimicrobial peptide for applications like wound healing or coating medical devices.

Advanced Research Methodologies for Dermaseptin J1 Studies

Spectroscopic Techniques for Conformational Analysis and Membrane Interaction

Spectroscopic methods are pivotal in elucidating the structural dynamics of Dermaseptin-J1 and its mode of interaction with microbial membranes.

Circular Dichroism (CD) Spectroscopy is a powerful tool for analyzing the secondary structure of peptides. jascoinc.com Studies utilizing CD have revealed that the conformation of this compound is highly dependent on its environment. For instance, in aqueous solutions, the peptide may exhibit a random coil structure. However, upon interaction with membrane-mimetic environments, such as those provided by liposomes or certain solvents, it often adopts a more ordered, helical conformation. nih.gov This induced helicity is a common characteristic of many antimicrobial peptides and is believed to be crucial for their membrane-disrupting activity. nih.gov The degree of helicity can be quantified and has been correlated, in some dermaseptin (B158304) analogues, with their biological activity, although this relationship is not always direct. nih.gov

Fluorescence Spectroscopy offers a detailed view of the peptide's interaction with and insertion into lipid bilayers. reading.ac.uk By labeling this compound with fluorescent probes like 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD), researchers can monitor changes in the probe's environment. nih.gov A blue-shift in the fluorescence emission spectrum upon binding to vesicles indicates the movement of the peptide's N-terminus into a more nonpolar, or hydrophobic, environment within the membrane. nih.gov This technique has been used to determine surface partition constants, revealing that this compound has a higher affinity for negatively charged (acidic) phospholipids (B1166683) compared to zwitterionic ones. nih.gov Fluorescence resonance energy transfer (FRET) measurements can further suggest aggregation of the peptide on the membrane surface, a key step in some proposed mechanisms of action. nih.gov

Table 1: Spectroscopic Analysis of this compound and its Analogs
TechniqueFindingImplicationReference
Circular Dichroism (CD)Induces helical structure in membrane-mimetic environments.Conformational change is likely critical for membrane interaction and activity. nih.gov
Fluorescence Spectroscopy (NBD-labeled)Blue-shift in emission upon binding to vesicles.Indicates insertion of the peptide's N-terminus into the hydrophobic membrane core. nih.gov
Fluorescence SpectroscopyHigher binding affinity for acidic phospholipids over zwitterionic ones.Suggests electrostatic interactions play a key role in targeting microbial membranes. nih.gov

Microscopy Techniques for Visualizing Cellular Effects

Microscopy provides direct visual evidence of the morphological changes induced by this compound on target cells.

Atomic Force Microscopy (AFM) has been instrumental in visualizing the topographical changes on the surface of bacteria and other cells upon treatment with dermaseptin derivatives. nih.gov AFM can operate in liquid environments, allowing for the imaging of living cells in their native state. frontiersin.org Studies have shown that treatment with dermaseptin peptides can cause significant alterations to the bacterial cell surface, including changes in roughness and the formation of visible disruptions. nih.gov This technique provides nanoscale resolution, offering a detailed picture of the physical damage inflicted by the peptide on the cell envelope. nih.govmdpi.com

Electron Microscopy (EM) , with its even higher resolution, can reveal ultrastructural changes within the cell. Transmission Electron Microscopy (TEM), for example, can visualize cross-sections of cells, showing alterations to the plasma membrane and internal organelles. core.ac.ukmpg.denih.gov While specific EM studies focused solely on this compound are less common in the provided results, the technique is broadly applied to other antimicrobial peptides to observe effects like membrane thinning, pore formation, and cytoplasmic leakage. core.ac.uk

Table 2: Microscopic Visualization of Dermaseptin-Induced Cellular Damage
TechniqueObserved EffectSignificanceReference
Atomic Force Microscopy (AFM)Morphological changes and significant alterations on the bacterial surface.Provides direct visual evidence of membrane disruption. nih.gov
Electron Microscopy (EM)Less distinct plasma membrane visualization in peptide-treated cells.Suggests significant damage to the cell envelope at an ultrastructural level. core.ac.uk

Model Membrane Systems for Biophysical Characterization

To understand the fundamental biophysical principles of this compound's interaction with membranes, researchers utilize simplified model systems. malvernpanalytical.comnih.gov

Liposomes , which are spherical vesicles composed of one or more lipid bilayers, are a common model system. malvernpanalytical.com They can be formulated with different lipid compositions to mimic either bacterial or mammalian cell membranes. nih.gov Leakage assays using fluorescent dyes like calcein (B42510) encapsulated within liposomes can quantify the peptide's ability to permeabilize the membrane. nih.govill.eu Studies with dermaseptins have shown that they are highly effective at inducing leakage from liposomes, particularly those containing negatively charged phospholipids, which are more representative of bacterial membranes. nih.govill.eu

Monolayers at an air-water interface provide another valuable model. nih.gov By spreading a single layer of phospholipids on a subphase, researchers can measure changes in surface pressure as the peptide interacts with and inserts into the lipid layer. This technique has confirmed that this compound interacts strongly with negatively charged phospholipid monolayers, causing a significant expansion, which is indicative of peptide insertion. nih.gov

Table 3: Biophysical Characterization of this compound with Model Membranes
Model SystemMethodologyKey FindingReference
LiposomesCalcein Leakage AssayDermaseptin effectively permeates and disrupts lipid vesicles. nih.govill.eu
MonolayersSurface Pressure MeasurementsStrong interaction and insertion into negatively charged phospholipid monolayers. nih.gov

In Silico Approaches: Molecular Dynamics Simulations and Docking Studies

Computational methods provide a molecular-level view of the interactions between this compound and its targets, complementing experimental data.

Molecular Dynamics (MD) Simulations allow researchers to model the dynamic behavior of the peptide and the lipid bilayer over time. nih.gov These simulations can reveal how the peptide approaches, binds to, and inserts into the membrane. nih.gov For related dermaseptins, MD simulations have shown that aromatic residues can play a crucial role in anchoring the peptide to the membrane. nih.gov The simulations can also illustrate the consequences of peptide insertion, such as an increase in the lateral area per lipid and a decrease in bilayer thickness, leading to membrane disorder. nih.gov

Docking Studies are used to predict the preferred binding orientation and affinity of a peptide to a target, such as a specific protein or a membrane surface. ui.ac.id While the provided search results focus more on docking dermaseptins to viral proteins, the same principles apply to studying membrane interactions. ui.ac.id These computational approaches can help in the rational design of new peptide analogs with enhanced activity by predicting how changes in the amino acid sequence might affect binding and interaction. minciencias.gov.co

Gene Expression Profiling in Response to Dermaseptin Exposure

To understand the broader cellular response to this compound, researchers can analyze changes in gene expression.

Gene Expression Profiling , often using techniques like transcriptomics, investigates how the expression levels of thousands of genes within a target organism change after exposure to the peptide. researchgate.nettheses.czpreterhuman.netnih.gov This approach can reveal the downstream cellular pathways that are affected by the initial membrane damage or by the peptide's potential intracellular activities. For instance, such studies might show the upregulation of stress response genes, DNA repair mechanisms, or metabolic pathway alterations as the cell attempts to counteract the peptide's effects. While direct transcriptomic studies on this compound were not detailed in the search results, this methodology is a key part of understanding the holistic impact of antimicrobial peptides on target cells. researchgate.net

Pre Clinical Therapeutic Potential and Biotechnological Applications

Development of Novel Antimicrobial Agents for Resistant Pathogens (Pre-clinical Focus)

The emergence of multidrug-resistant (MDR) pathogens is a critical global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action. google.comgoogle.com Dermaseptins, including Dermaseptin-J1, are considered promising candidates due to their broad-spectrum activity against bacteria, fungi, and protozoa. imrpress.comup.ac.za Their primary mode of action involves the permeabilization and disruption of microbial cell membranes, a mechanism to which pathogens are less likely to develop resistance compared to conventional antibiotics that target specific metabolic pathways. imrpress.com

Pre-clinical studies on various dermaseptin (B158304) peptides have demonstrated their efficacy against a range of clinically relevant pathogens. For instance, dermaseptins have shown potent activity against both Gram-positive and Gram-negative bacteria. uniprot.org Some dermaseptins have also exhibited activity against fungi such as Candida albicans and parasites like Leishmania. imrpress.comup.ac.za The development of dermaseptin-based therapies is a key area of research, with a focus on creating derivatives with improved potency and reduced toxicity.

A study on a novel dermaseptin, Dermaseptin-AC, showed strong broad-spectrum antibacterial activity with MICs ranging from 2 to 4 μM against several bacterial strains. dermarite.com Furthermore, it displayed an anti-MRSA effect in mice comparable to vancomycin. dermarite.com Another research effort focused on designing truncated derivatives of a new dermaseptin, DM-PC, which maintained potent antimicrobial activity against clinical isolates from cystic fibrosis patients, including MRSA and P. aeruginosa, but with significantly lower hemolytic activity. echelon-inc.com

Dermaseptin Derivative Key Findings in Pre-clinical Antimicrobial Research Citation
Dermaseptin-AC Exhibited strong broad-spectrum antibacterial activity and an in vivo anti-MRSA effect comparable to vancomycin. dermarite.com
DM-PC Derivatives Truncated derivatives showed potent antimicrobial activity against MRSA and P. aeruginosa with reduced hemolytic effects. echelon-inc.com
Dermaseptin S4 Derivatives Modifications led to decreased hemolytic activity while maintaining high biological activity. mdpi.com

Exploration of Anti-Cancer Activities (In Vitro Cell Line Studies)

Beyond their antimicrobial properties, dermaseptins have demonstrated significant anti-cancer potential in pre-clinical in vitro studies. imrpress.comup.ac.za The cationic nature of these peptides is thought to facilitate a selective interaction with the anionic components of cancer cell membranes, leading to membrane disruption and cell death. imrpress.com

Several studies have highlighted the anti-proliferative effects of various dermaseptins on different human cancer cell lines. For example, Dermaseptin-PH exhibited broad-spectrum antiproliferative activity against MCF-7 (breast), H157 (lung), U251MG (glioblastoma), MDA-MB-435S (melanoma), and PC-3 (prostate) cancer cell lines, with IC50 values ranging from 0.69 μM to 11.8 μM. mdpi.com Similarly, Dermaseptin-PP showed selective cytotoxicity against these same cancer cell lines, with IC50 values between 1.55 μM and 4.15 μM. ethz.ch

The mechanism of action for the anti-cancer activity of dermaseptins is not solely limited to membrane disruption. One study on Dermaseptin-PS1 revealed that at lower concentrations, it induced apoptosis in human glioblastoma U-251 MG cells through a mitochondrial-related signaling pathway, while at higher concentrations, it caused cell membrane disruption. mdpi-res.comsci-hub.ru This concentration-dependent dual mechanism highlights the complex and promising nature of dermaseptins as potential anti-cancer agents.

Dermaseptin Peptide Cancer Cell Line IC50 Value (μM) Citation
Dermaseptin-PH MCF-70.69 mdpi.com
H1572.01 mdpi.com
U251MG2.36 mdpi.com
MDA-MB-435S9.94 mdpi.com
PC-311.8 mdpi.com
Dermaseptin-PP H1571.55 ethz.ch
U251MG2.47 ethz.ch
MCF-72.92 ethz.ch
PC-34.15 ethz.ch
Dermaseptin-PD-2 PC-33.17 researchgate.net
H1576.43 researchgate.net
U251MG13.43 researchgate.net

Advanced Delivery System Research (e.g., Hydrogels, Nanoparticles)

To enhance the therapeutic potential and overcome limitations such as stability and targeted delivery, researchers are exploring advanced delivery systems for dermaseptins, including hydrogels and nanoparticles. These systems can protect the peptide from degradation, control its release, and improve its bioavailability at the target site.

One study focused on the entrapment of a dermaseptin peptide (DStomo01) in chitosan (B1678972) nanoparticles. nih.gov The nanoparticles demonstrated excellent colloidal stability and a slow-release profile. nih.gov When tested against HeLa tumor cells, the dermaseptin-loaded nanoparticles were slightly more active than the free peptide. nih.gov Another approach involved the encapsulation of dermaseptin in crystal proteins from Bacillus thuringiensis, which enhanced its leishmanicidal activity in both in vitro and in vivo models. researchgate.net

Hydrogels are another promising delivery vehicle. A thermosensitive gel co-loaded with Dermaseptin-PP and paclitaxel (B517696) liposomes was developed for local chemotherapy. nih.gov In vitro and in vivo studies showed that the dermaseptin component promoted the permeation of the gel in multicellular tumor spheres and led to longer retention in the tumor, significantly inhibiting tumor growth. nih.gov These findings underscore the potential of advanced delivery systems to improve the efficacy of dermaseptin-based therapies.

Potential in Agricultural and Veterinary Applications (e.g., Aquaculture)

The potent antimicrobial properties of dermaseptins also suggest their potential for use in agriculture and veterinary medicine. The need for new antimicrobial agents is not limited to human health, as drug-resistant pathogens also pose a significant threat to livestock and crop production. mdpi.com

In aquaculture, the intensification of production has led to an increased use of veterinary medicines to prevent and treat disease outbreaks. nih.gov The misuse of these drugs can contribute to antimicrobial resistance and have negative environmental and food safety implications. nih.gov Antimicrobial peptides like dermaseptins could offer a more sustainable alternative. Research has shown that some AMPs have potential for use in aquaculture to combat fish pathogens. mdpi.com

Furthermore, patents have been filed for the use of dermaseptin-related peptides in various applications, including as preservatives in processed foods to inhibit the growth of foodborne pathogens like Salmonella and Yersinia, and as topical agents in veterinary medicine. google.comgoogle.com

Bioengineering for Enhanced Production and Functionality

The natural production of dermaseptins from frog skin is not a viable source for large-scale therapeutic or commercial use. Therefore, bioengineering approaches are being developed for the recombinant production of these peptides and to enhance their functionality.

One successful approach involved the expression of a recombinant Dermaseptin B1 (DrsB1) in the hairy roots of Nicotiana tabacum (tobacco). nih.gov To improve its efficacy against plant pathogens, the DrsB1 gene was fused with a chitin-binding domain, which helps to target the peptide to the fungal cell wall. The resulting recombinant protein showed significant antimicrobial activity against various fungal and bacterial pathogens. nih.gov

In addition to enhancing production, bioengineering is also used to design dermaseptin derivatives with improved properties. This involves making specific amino acid substitutions to increase the peptide's net positive charge and decrease its hydrophobicity. mdpi.com Such modifications have been shown to reduce the hemolytic activity of dermaseptins while maintaining their potent antimicrobial effects, making them safer for potential therapeutic use. mdpi.com

Q & A

Q. What experimental models are commonly used to study the membrane-binding properties of Dermaseptin-J1?

Methodological Answer: Surface plasmon resonance (SPR) with model lipid bilayers is a key technique for quantifying peptide-membrane interactions. This method allows researchers to distinguish between superficial adhesion and deep bilayer insertion by calculating apparent affinity constants for each binding stage. For example, truncated derivatives of Dermaseptin-S4 showed reduced cytotoxicity linked to lower insertion affinity, validated via proteolytic cleavage assays .

Q. What structural features of this compound contribute to its antimicrobial activity?

Methodological Answer: Helical amphipathicity and cationic charge distribution are critical. Circular dichroism (CD) spectroscopy and molecular dynamics simulations can elucidate structural stability in membrane-mimetic environments. Comparative studies of analogues (e.g., K(4)K(20)-S4) reveal that cytolytic potency depends on insertion affinity rather than initial membrane adhesion .

Q. How is cytotoxicity quantified in studies of this compound and its analogues?

Methodological Answer: Hemolysis assays using red blood cells (RBCs) and viability tests on eukaryotic cell lines (e.g., MTT assays) are standard. Cytotoxicity correlates with the peptide’s ability to transition from superficial binding to bilayer insertion, as demonstrated by SPR-derived insertion affinity constants .

Advanced Research Questions

Q. How can contradictions between membrane-binding affinity and cytotoxicity data be resolved in this compound research?

Methodological Answer: A two-stage binding model differentiates adhesion (initial binding) from insertion (deep penetration). For instance, K(4)K(20)-S4 exhibited high cytotoxicity despite moderate adhesion due to superior insertion affinity. Proteolytic experiments confirmed that inserted peptides resist enzymatic degradation, reconciling discrepancies between binding metrics and biological activity .

Q. What experimental designs address the challenge of optimizing this compound’s selectivity between microbial and mammalian cells?

Methodological Answer: Comparative lipid bilayer models (e.g., bacterial vs. mammalian membrane mimics) combined with fluorescence-based leakage assays can quantify selectivity. Studies on truncated analogues (e.g., 13-mer derivatives) show that reducing peptide length decreases insertion affinity, thereby improving selectivity by weakening interactions with cholesterol-rich mammalian membranes .

Q. How do researchers analyze the thermodynamic and kinetic parameters of this compound’s membrane interactions?

Methodological Answer: Isothermal titration calorimetry (ITC) and stopped-flow kinetics provide thermodynamic (ΔG, ΔH) and kinetic (kon/koff) data. SPR-derived parameters, such as insertion affinity constants, are integrated with cytotoxicity assays to establish structure-activity relationships (SARs) .

Q. What statistical methods are employed to validate hypotheses about this compound’s mechanism of action?

Methodological Answer: Multivariate regression analysis correlates physicochemical parameters (e.g., hydrophobicity, charge) with biological activity. For example, membrane insertion affinity was identified as the principal determinant of cytotoxicity through regression models comparing native and modified peptides .

Q. How can researchers reconcile conflicting findings on the role of peptide length in antimicrobial activity?

Methodological Answer: Systematic truncation studies with rigorous SPR and cytotoxicity profiling resolve contradictions. The 10-mer derivative of Dermaseptin-S4 showed negligible activity due to insufficient insertion affinity, highlighting the critical threshold length for functional penetration .

Methodological and Theoretical Considerations

Q. What frameworks guide the interpretation of contradictory data in peptide-membrane interaction studies?

Methodological Answer: The "principal contradiction" framework prioritizes factors with dominant influence (e.g., insertion affinity over adhesion). Iterative hypothesis testing, as seen in proteolytic protection assays, validates the primacy of insertion in cytotoxicity .

Q. How should future studies design experiments to explore this compound’s synergy with conventional antibiotics?

Methodological Answer: Checkerboard assays and fractional inhibitory concentration (FIC) indices quantify synergy. Combining SPR data (to identify insertion-enhanced permeability) with time-kill curves can reveal mechanistic synergies, such as facilitated antibiotic uptake via peptide-induced membrane disruption .

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